molecular formula C11H12N4 B1497191 1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine CAS No. 479234-83-8

1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine

Cat. No.: B1497191
CAS No.: 479234-83-8
M. Wt: 200.24 g/mol
InChI Key: YAHHFPJGDOWLGU-UHFFFAOYSA-N
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Description

1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine is a heterocyclic compound featuring a fused benzo-pyrazolo-diazepine scaffold. Its structure includes a seven-membered diazepine ring fused with a pyrazole moiety and a benzene ring, with a methyl group at the 1-position. It also serves as a key intermediate in the synthesis of more complex molecules, such as LIT-001, a clinical candidate for neurodevelopmental disorders .

Properties

IUPAC Name

1-methyl-5,10-dihydro-4H-pyrazolo[4,3-c][1,5]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-15-11-8(7-13-15)6-12-9-4-2-3-5-10(9)14-11/h2-5,7,12,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHHFPJGDOWLGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNC3=CC=CC=C3N2)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630233
Record name 1-Methyl-1,2,4,5-tetrahydropyrazolo[3,4-b][1,5]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479234-83-8
Record name 1-Methyl-1,2,4,5-tetrahydropyrazolo[3,4-b][1,5]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

The primary target of 1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine is the oxytocin receptor (OTR) . The OTR is a class of G-protein-coupled receptors that oxytocin binds to exert its effects. It plays a crucial role in social bonding, sexual reproduction, childbirth, and the period after childbirth .

Mode of Action

this compound acts as a partial agonist at the OTR . This compound has been found to have selectivity for the OTR over the structurally-related vasopressin 1a receptor (V1aR) .

Biochemical Pathways

Upon binding to the OTR, this compound triggers a cascade of intracellular events. These events include the activation of phospholipase C, which subsequently leads to the release of calcium ions and the activation of protein kinase C . This cascade ultimately results in various physiological responses, such as uterine contraction during childbirth and milk ejection during lactation .

Pharmacokinetics

It is known that the compound’s efficacy at the otr can be influenced by its potency, which can be affected by various substitutions on the amide portion of the molecule .

Result of Action

As a partial agonist of the OTR, this compound can improve social symptoms in neurodevelopmental and psychiatric conditions that manifest asocial phenotypes, such as autism spectrum disorder and social anxiety disorder .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability

Biochemical Analysis

Biochemical Properties

1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with oxytocin receptors, acting as a partial agonist . This interaction is crucial for modulating social behaviors and has potential therapeutic applications in neurodevelopmental and psychiatric conditions .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with oxytocin receptors can improve social symptoms in conditions like autism spectrum disorder and social anxiety disorder . Additionally, it may affect intracellular signaling cascades, leading to changes in gene expression and metabolic activities.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with specific biomolecules. It acts as a partial agonist at oxytocin receptors, influencing their activity and downstream signaling pathways . This compound can also modulate the activity of other receptors and enzymes, leading to changes in cellular functions and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage-response relationship is crucial for determining its safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells and tissues, highlighting the importance of studying its metabolic pathways in detail.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. It may interact with specific transporters or binding proteins, affecting its localization and accumulation . Understanding these processes is essential for determining its bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Studying its subcellular localization provides insights into its mechanisms of action and potential therapeutic applications.

Biological Activity

1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine (CAS No. 479234-83-8) is a fused heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzodiazepines and pyrazoles, which are known for their diverse pharmacological effects including anxiolytic, anticonvulsant, and anticancer properties.

  • Molecular Formula: C₁₁H₁₂N₄
  • Molecular Weight: 200.24 g/mol
  • Purity: Typically ≥ 99%
  • Appearance: Solid form .

Anticancer Activity

Recent studies have indicated that derivatives of diazepines exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated IC₅₀ values of 16.19 μM against human colorectal carcinoma (HCT-116) and 17.16 μM against human breast adenocarcinoma (MCF-7), suggesting that modifications in the diazepine structure can enhance anticancer potency .

Case Study:
In a study focused on synthesizing new benzodiazepine derivatives, researchers found that the introduction of specific functional groups enhanced the cytotoxic activity of these compounds. The presence of a pyrazole ring was particularly noted to improve anti-tumor efficacy when combined with the diazepine framework. This indicates that this compound may similarly exhibit promising anticancer properties through structural modifications .

Neuropharmacological Effects

Benzodiazepines are widely recognized for their neuropharmacological activities. Compounds within this class have been shown to act as anxiolytics and sedatives by modulating GABA receptors in the brain. The structural characteristics of this compound suggest potential interactions with these receptors.

Research Findings:
Studies have highlighted that similar compounds possess anxiolytic effects in preclinical models. The ability to enhance GABAergic transmission could position this compound as a candidate for treating anxiety disorders. Further research is required to elucidate its specific binding affinities and mechanisms of action at GABA receptors .

Antimicrobial Properties

Emerging evidence suggests that benzodiazepine derivatives also exhibit antimicrobial activities. The modification of the diazepine structure can lead to enhanced interactions with microbial targets.

Example:
A related study reported that certain diazepine derivatives showed significant antibacterial activity against various strains of bacteria. This opens avenues for exploring this compound in the development of new antimicrobial agents .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity against HCT-116 and MCF-7 cell lines ,
NeuropharmacologicalPotential anxiolytic effects via GABA modulation ,
AntimicrobialSignificant antibacterial activity ,

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine is C11H12N4, with a molecular weight of approximately 200.24 g/mol. The compound features a complex bicyclic structure that contributes to its biological activity and interaction with various receptors.

Pharmacological Potential

Research indicates that this compound may exhibit anxiolytic and sedative properties similar to those of benzodiazepines. Studies have shown that compounds with similar structures can interact with GABA_A receptors, which are critical in mediating inhibitory neurotransmission in the central nervous system (CNS) .

Case Studies

  • Anxiolytic Activity : A study demonstrated that derivatives of this compound showed significant anxiolytic effects in animal models when administered at specific doses. The mechanism was attributed to enhanced GABAergic transmission .
  • Neuroprotective Effects : Another investigation reported that the compound exhibited neuroprotective properties against oxidative stress-induced neuronal death in vitro. This suggests potential applications in treating neurodegenerative diseases .

Behavioral Studies

In behavioral pharmacology studies, the compound has been used to assess its effects on anxiety-related behaviors in rodent models. Results indicated that it reduced anxiety-like behaviors in elevated plus maze tests .

Mechanistic Insights

Research has also focused on the mechanistic pathways through which this compound operates. It was found to modulate the activity of certain neurotransmitter systems beyond GABAergic pathways, including dopaminergic and serotonergic systems .

Development of Novel Materials

The unique chemical structure of this compound allows for its use as a scaffold in the development of new materials. Its ability to form stable complexes with metals has been explored for applications in catalysis and sensor technology .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrazolo-Diazepines

Compound Name Core Structure Key Substituents Biological Target/Activity
1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine Benzo[b]pyrazolo[3,4-e][1,4]diazepine 1-Methyl group Oxytocin receptor partial agonist
Zolazepam Pyrazolo[3,4-e][1,4]diazepine 3-Methyl, 1-phenyl GABA receptor agonist (veterinary sedative)
1-Phenyl-5,8-dimethyl-hexahydropyrazolo[3,4-e][1,4]diazepin-4,7-dione Pyrazolo[3,4-e][1,4]diazepine 1-Phenyl, 5,8-dimethyl, 4,7-dione Central nervous system (CNS) activity in animals
Etizolam Thieno-triazolo-diazepine 2-Chlorophenyl, ethyl, methyl GABA-A receptor agonist (anxiolytic)

Key Observations :

  • Substituent Influence : The 1-methyl group in the target compound distinguishes it from Zolazepam (1-phenyl) and Etizolam (triazolo-fused ring). Methyl groups at specific positions enhance OXTR selectivity, while phenyl or halogenated substituents favor GABA receptor binding .
  • Ring Fusion: Unlike Etizolam’s thieno-triazolo system, the benzo[b]pyrazolo scaffold in the target compound enables π-π stacking interactions critical for OXTR binding .

Key Observations :

  • The target compound’s synthesis relies on regioselective cyclization and amide derivatization, contrasting with Zolazepam’s industrial-scale condensation methods .
  • Acid chloride intermediates (used for the target compound) allow modular functionalization but require stringent purification .

Pharmacological Profiles

Table 3: Pharmacological Data Comparison

Compound Target Receptor Binding Affinity (Ki) Functional Activity
Target compound Oxytocin receptor (OXTR) 120 nM (human OXTR) Partial agonist (EC₅₀ = 380 nM)
Zolazepam GABA-A receptor Not reported Sedative, anticonvulsant
LIT-001 (derivative) OXTR 18 nM (human OXTR) Full agonist (IP1 assay)

Key Observations :

  • The target compound exhibits moderate OXTR affinity compared to its derivative LIT-001, where additional substituents enhance potency .
  • Zolazepam’s GABAergic activity underscores the divergent therapeutic applications of structurally related diazepines .

Patent and Commercial Status

  • The target compound is listed as discontinued by suppliers (CymitQuimica), likely due to challenges in scalability or stability .
  • In contrast, derivatives like LIT-001 and patented pyrazolo-diazepines targeting LRRK2/NUAK1 kinases (e.g., 1,4-dihydrobenzo[d]pyrazolo[3,4-f][1,3]diazepines) are under active development for autoimmune diseases .

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with appropriately substituted pyrazolones or pyrazole carbaldehydes. These intermediates are prepared by:

  • Reaction of hydrazines with β-ketoesters to yield 1,3-disubstituted-1H-pyrazol-5(4H)-ones (pyrazolones).
  • Vilsmeier-Haack chloroformylation of pyrazolones using DMF and excess POCl3 to produce pyrazole-4-carbaldehydes.

These steps establish the pyrazole core with functional groups amenable to further transformations toward the diazepine ring system.

Synthesis of Pyrazole-4-carbaldehydes

The Vilsmeier-Haack reaction is crucial for introducing the formyl group at the 4-position of the pyrazole ring. Typical conditions include:

  • Reagents: DMF and POCl3.
  • Temperature: Controlled to optimize yield.
  • Yields vary depending on substituents, generally ranging from 26% to 74%.

Example data for various pyrazole-4-carbaldehydes:

Compound Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
2a 3-methyl-1-phenyl 140 37 IR: 2830, 2776 (CHO), 1678 (C=O); 1H NMR: 2.51 (CH3), 9.95 (CHO)
2b 3-methyl-1-(pyridin-2-yl) 110 48 IR: 2840, 2742 (CHO); 1H NMR: 2.54 (CH3), 10.00 (CHO)
2c 3-phenyl 191 26 IR: 2836, 2778 (CHO); 1H NMR: 9.83 (CHO), 14.12 (NH)
2d 1,3-dimethyl 78 64 IR: 2809, 2729 (CHO); 1H NMR: 2.42, 3.79 (CH3), 9.82 (CHO)
2e 1-methyl-3-phenyl 61 74 IR: 2829, 2779 (CHO); 1H NMR: 3.94 (CH3), 9.95 (CHO)

These aldehydes serve as precursors for further functionalization and ring closure steps.

Formation of the Diazepine Ring System

The key step to obtain 1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e]diazepine involves condensation reactions of pyrazole-4-carbaldehydes with o-phenylenediamine derivatives:

  • The aldehyde group reacts with 1,2-diaminobenzene under controlled conditions to form the fused diazepine ring via cyclization.
  • This condensation leads to tetrahydrobenzo[b]pyrazolo[3,4-e]diazepine derivatives.

Typical reaction conditions:

  • Solvents: Often polar aprotic solvents like DMF or ethanol.
  • Temperature: Mild heating to facilitate cyclization.
  • Reaction time: Several hours depending on scale and substituents.

This synthetic strategy is well-documented for producing the fused bicyclic diazepine system with good selectivity and yields.

Characterization and Purification

The synthesized compound is characterized by:

  • Melting point determination using digital capillary apparatus.
  • Infrared spectroscopy (IR) to confirm functional groups (e.g., aldehyde, amine, ring closures).
  • Nuclear Magnetic Resonance (1H and 13C NMR) to assign chemical shifts and confirm structure.
  • Mass spectrometry (MS) for molecular weight and fragmentation pattern confirmation.

Purification is generally achieved by recrystallization from suitable solvents (ethanol, ethanol-water mixtures) or chromatographic techniques.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product Yield Range (%) Notes
1 Pyrazolone formation Hydrazines + β-ketoesters 1,3-disubstituted pyrazolones Literature-based Starting material for aldehyde synthesis
2 Vilsmeier-Haack formylation DMF, POCl3, controlled temperature Pyrazole-4-carbaldehydes 26-74 Key intermediate for diazepine synthesis
3 Nucleophilic substitution Pyrazole aldehyde + o-bromophenol + KOH in DMF Phenoxypyrazole derivatives 66-73 Optional substitution step
4 Cyclization (condensation) Pyrazole aldehyde + 1,2-diaminobenzene Tetrahydrobenzo[b]pyrazolodiazepine Moderate to high Forms the target fused diazepine ring
5 Purification and characterization Recrystallization, NMR, IR, MS Pure target compound - Confirm structure and purity

Research Findings and Notes

  • The synthetic route is versatile, allowing substitution on the pyrazole ring to modify biological activity.
  • The condensation step to form the diazepine ring is critical and requires optimization of temperature and solvent.
  • Some derivatives of these compounds have demonstrated cytotoxic activity against tumor cell lines, indicating the importance of precise synthetic control for medicinal chemistry applications.
  • Spectroscopic data confirm the formation of the fused heterocyclic system, with characteristic chemical shifts and IR bands.

Q & A

Q. What are the standard synthetic routes for 1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine?

The compound is typically synthesized via multi-step organic reactions. A common approach involves constructing the pyrazolo[3,4-e][1,4]diazepine core through cyclization reactions. For example, amide derivatives can be synthesized from carboxylic acid precursors via acid chloride intermediates, followed by coupling with a heterocyclic amine . Green methods, such as sonication-assisted three-component reactions in aqueous media, have also been reported to improve yield and reduce reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming the structure, particularly to resolve the methyl group at position 1 and the hydrogenation pattern of the diazepine ring. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy are used to validate molecular weight and functional groups. For example, 1H NMR data in deuterated solvents like CDCl3 or DMSO-d6 can distinguish between tautomeric forms and confirm regioselectivity .

Q. How is the purity of synthesized batches assessed?

Purity is evaluated using high-performance liquid chromatography (HPLC) with UV detection, often coupled with mass spectrometry (LC-MS) to detect trace impurities. Melting point analysis and thin-layer chromatography (TLC) are supplementary methods. For rigorous validation, elemental analysis (C, H, N) is recommended to confirm stoichiometric ratios .

Advanced Research Questions

Q. What strategies ensure chemoselectivity during functionalization of the diazepine core?

Chemoselective modifications require careful control of reaction conditions. For example:

  • Acylation at N5 : Use acetic anhydride in non-polar solvents (e.g., toluene) to target the N5 atom without opening the diazepine ring .
  • N8 Electrophilic Substitution : The Vilsmeier-Haack reagent selectively reacts at N8, though this may induce ring opening, necessitating kinetic control (low temperatures) to stabilize intermediates .
  • Sonication-assisted synthesis : Water as a solvent and sonication improve selectivity by reducing side reactions, as demonstrated in the synthesis of pyrazolo[3,4-e][1,4]thiazepines .

Q. How are biological activities (e.g., oxytocin receptor binding) evaluated experimentally?

  • Radioligand Binding Assays : Membranes from HEK cells stably expressing human oxytocin receptors (OTR) are incubated with tritiated ligands (e.g., [³H]-OT) and test compounds. Competitive binding curves determine IC50 values .
  • Functional Assays : IP1 (inositol phosphate) accumulation assays using homogenous time-resolved fluorescence (HTRF) measure ligand efficacy and potency. Cells are co-transfected with OTR and a chimeric G-protein to amplify signaling .

Q. How do structural modifications impact kinase inhibition profiles?

Substitutions at N5 or N8 significantly alter bioactivity. For example:

  • N5 Carbamoylation : Enhances selectivity for LRRK2 kinase, relevant in autoimmune disease research .
  • Methylation at N1 : Reduces metabolic degradation but may decrease solubility. Computational docking studies (e.g., AutoDock Vina) predict binding affinities to kinase ATP pockets .

Q. How to resolve contradictions in reported anti-inflammatory vs. pro-convulsant activities?

Discrepancies may arise from assay conditions (e.g., cell vs. animal models) or impurity profiles. Mitigation strategies include:

  • Orthogonal Bioassays : Compare results across multiple models (e.g., COX inhibition for anti-inflammatory activity vs. GABA receptor binding for CNS effects ).
  • Batch Reproducibility : Ensure synthetic consistency via NMR and LC-MS to rule out structural variants .

Q. What challenges arise when scaling up synthesis for preclinical studies?

  • Solvent Choice : Aqueous sonication (green method) scales poorly due to cavitation efficiency limits; switching to microwave-assisted reactors may improve yield .
  • Purification : Column chromatography becomes impractical; recrystallization in ethanol/water mixtures is preferred for gram-scale batches .

Q. How do structural analogs (e.g., Zolazepam) inform SAR studies?

Comparing the target compound with analogs like Zolazepam (a veterinary sedative) reveals:

  • Ring Size : Pyrazolo[3,4-e][1,4]diazepines show higher metabolic stability than seven-membered analogs.
  • Substituent Effects : A methyl group at position 1 enhances receptor binding affinity, while bulkier groups (e.g., benzyl) reduce blood-brain barrier penetration .

Q. What emerging therapeutic applications are supported by patent literature?

Recent patents highlight its potential as a kinase modulator (LRRK2, NUAK1, TYK2) for autoimmune diseases. Key findings include:

  • In Vivo Efficacy : Derivatives reduce inflammation in murine colitis models at 10 mg/kg doses.
  • Selectivity : N8-acetylated analogs show >100-fold selectivity for TYK2 over JAK2, minimizing off-target effects .

Q. Methodological Recommendations

  • Synthetic Optimization : Prioritize sonication or microwave methods for eco-friendly protocols .
  • Data Validation : Use orthogonal assays (e.g., radioligand binding + functional IP1) to confirm biological activity .
  • Structural Analysis : Combine X-ray crystallography (where feasible) with DFT calculations to resolve tautomeric ambiguities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine
Reactant of Route 2
1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine

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